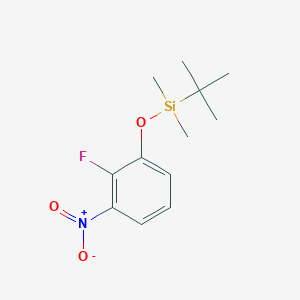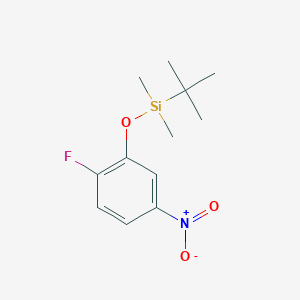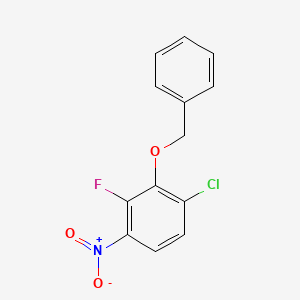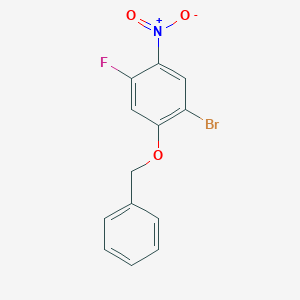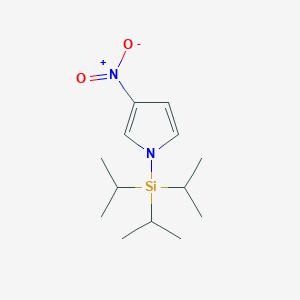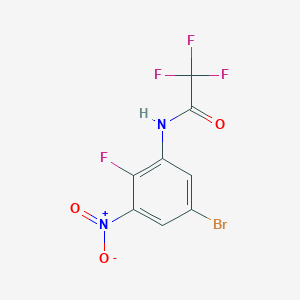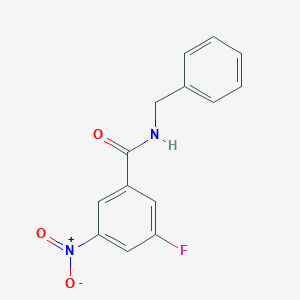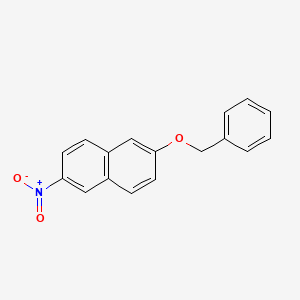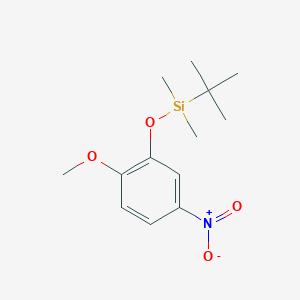
Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane
Overview
Description
Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a methoxy group, and a nitrophenoxy group attached to a dimethylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane typically involves the reaction of 2-methoxy-5-nitrophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-methoxy-5-nitrophenol+tert-butylchlorodimethylsilane→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The silane group can be hydrolyzed to form silanols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the silane group.
Major Products
Reduction of the nitro group: 2-methoxy-5-aminophenoxy derivatives.
Substitution of the methoxy group: Various substituted phenoxy derivatives.
Hydrolysis of the silane group: Silanols and siloxanes.
Scientific Research Applications
Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane has several applications in scientific research:
Organic Synthesis: It serves as a protecting group for phenols and alcohols in multi-step organic synthesis.
Materials Science: It is used in the preparation of silicon-based materials and coatings.
Biology and Medicine: The compound can be used in the synthesis of bioactive molecules and drug intermediates.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group, preventing unwanted reactions at specific sites of a molecule during synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, while the methoxy and nitrophenoxy groups can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(2-methoxyphenoxy)dimethylsilane
- Tert-butyl(2-nitrophenoxy)dimethylsilane
- Tert-butyl(2-methoxy-4-nitrophenoxy)dimethylsilane
Uniqueness
Tert-butyl(2-methoxy-5-nitrophenoxy)dimethylsilane is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups with the silane core provides a versatile compound for use in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl-(2-methoxy-5-nitrophenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4Si/c1-13(2,3)19(5,6)18-12-9-10(14(15)16)7-8-11(12)17-4/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKQYNAFDWPSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
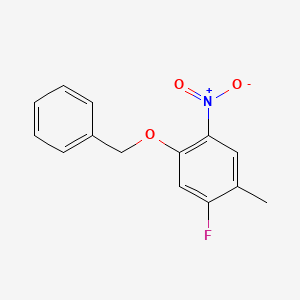
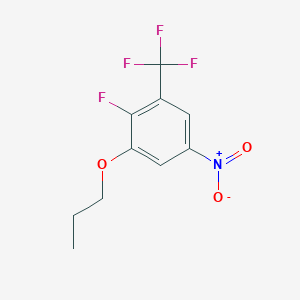
![Tert-butyl N-[(4-fluoro-2-nitrophenyl)methyl]carbamate](/img/structure/B8030914.png)
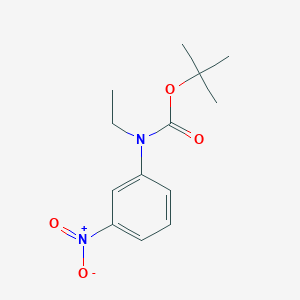
![1-[(4-methylbenzene)sulfonyl]-2-nitro-1H-pyrrole](/img/structure/B8030921.png)
![4-Fluoro-1-[(4-fluorophenyl)methoxy]-2-nitrobenzene](/img/structure/B8030922.png)
